molecular formula C17H17F3N6O2 B12182831 N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12182831
M. Wt: 394.4 g/mol
InChI Key: ZNJDJDCTRKOAHI-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core substituted with a furan-2-ylmethyl group and a 3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in drug design for improved pharmacokinetics . The furan ring could influence solubility and bioavailability due to its polarity and π-electron-rich nature .

Properties

Molecular Formula

C17H17F3N6O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

InChI

InChI=1S/C17H17F3N6O2/c18-17(19,20)16-23-22-13-5-6-14(24-26(13)16)25-7-1-3-11(10-25)15(27)21-9-12-4-2-8-28-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,21,27)

InChI Key

ZNJDJDCTRKOAHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade cyclic reaction . This method allows for the stereoselective synthesis of highly functionalized trifluoromethyl-substituted compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazolopyridazine ring can produce partially or fully reduced derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazolopyridazine ring can facilitate interactions with active sites. The furan moiety may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Key Functional Groups Potential Biological Activity
Target Compound Piperidine-carboxamide Triazolo-pyridazine, trifluoromethyl, furan-2-ylmethyl Enzyme inhibition (kinase hypothesis)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide Chlorophenyl, difluorobenzamide Insect growth regulator
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-...) Dihydropyridine Dihydropyridine, furyl, carboxamide, thioether Calcium channel modulation
MZ1 (N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide derivative) Piperidine-carboxamide Thieno-triazolo-diazepine, chlorophenyl, PROTAC linker Protein degradation (PROTAC)

Pharmacological and Functional Insights

Comparison with Diflubenzuron (Insect Growth Regulator)
  • Structural Differences : The target compound replaces diflubenzuron’s chlorophenyl and difluorobenzamide with a triazolo-pyridazine and trifluoromethyl group. This substitution likely shifts activity from chitin synthesis inhibition (insect-specific) to mammalian enzyme targeting .
Comparison with AZ331 (Dihydropyridine Derivative)
  • Core Structure : AZ331’s dihydropyridine core is associated with calcium channel blockade (e.g., nifedipine), whereas the triazolo-pyridazine in the target compound may favor kinase or protease inhibition due to its planar, aromatic nature .
  • Substituent Impact : Both compounds share a furyl group, but AZ331’s thioether and methoxyphenyl groups contrast with the target’s trifluoromethyl and piperidine-carboxamide, suggesting divergent solubility and target selectivity .
Comparison with MZ1 (PROTAC Compound)
  • Heterocyclic Systems: MZ1 incorporates a thieno-triazolo-diazepine system for E3 ligase recruitment, while the target compound’s triazolo-pyridazine lacks the diazepine ring required for PROTAC activity .
  • Functional Groups : MZ1’s chlorophenyl and PROTAC linker enable protein degradation, whereas the target compound’s trifluoromethyl and furan may optimize binding to a single target protein rather than facilitating degradation .

Physicochemical and ADME Properties

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound Diflubenzuron AZ331 MZ1
LogP (Lipophilicity) High (trifluoromethyl, aromatic cores) Moderate (chlorophenyl) Moderate (dihydropyridine) High (PROTAC linker)
Solubility Low (non-polar substituents) Low (halogenated groups) Moderate (thioether) Very low (bulky substituents)
Metabolic Stability High (trifluoromethyl resists oxidation) Low (vulnerable to hydrolysis) Moderate (cyanide stability) Variable (PROTAC-specific)

Biological Activity

N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its enzyme inhibition properties, cytotoxic effects against cancer cell lines, and structural features that contribute to its pharmacological profile.

Structural Overview

The compound features a multifaceted structure characterized by:

  • Furan moiety : Enhances reactivity and biological interactions.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability.
  • Piperidine ring : Provides a scaffold for further functionalization.

The molecular formula is C17H17F3N6O2C_{17}H_{17}F_3N_6O_2 with a molecular weight of approximately 394.4 g/mol .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in cancer progression. The trifluoromethyl group enhances the compound's binding affinity towards these targets, suggesting potential applications in cancer therapy .

Cytotoxicity Against Cancer Cell Lines

Research has shown that the compound exhibits cytotoxic properties against various human cancer cell lines. For instance, studies have demonstrated significant inhibitory effects on cell viability in cancer models, indicating its potential as an anticancer agent. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications for drug development:

  • Anticancer Activity : A study evaluated derivatives of triazolo[4,3-b]pyridazine and reported that modifications to the structure could enhance anticancer efficacy. Compounds with similar frameworks exhibited promising results against various cancer types .
  • Antimicrobial Properties : Other derivatives have shown significant antibacterial activity by targeting bacterial topoisomerases, which are critical for DNA replication and transcription. This suggests a broader spectrum of biological activity for compounds sharing structural features with this compound .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-pyridazinoneContains a pyridazine ringAnticancer activity
Triazolopyridazine derivativesSimilar triazole-pyridazine structureEnzyme inhibitors
1,2,4-Triazole derivativesShares triazole moietyAntimicrobial properties

This table illustrates the diverse biological activities associated with similar structural motifs, highlighting the potential of this compound in medicinal chemistry.

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